
Evoxanthine
描述
依沃黄碱是一种生物碱化合物,其分子式为C16H13NO4 。它存在于某些植物物种中,例如Pleiocarpa pycnantha和Ophiorrhiza renieri。 依沃黄碱因其显著的抗疟疾和抗癌特性而受到关注 .
准备方法
合成路线和反应条件: 依沃黄碱可以通过涉及适当前体的各种化学反应合成。一种常见方法涉及在受控条件下对特定中间体进行环化,以形成依沃黄碱特有的吖啶酮结构。具体的合成路线可能因所需的产率和纯度而异。
工业生产方法: 依沃黄碱的工业生产通常涉及从天然来源提取该化合物,例如从Pleiocarpa pycnantha的茎皮中提取。 提取过程包括溶剂提取、纯化和结晶,以获得纯形式的依沃黄碱 .
化学反应分析
反应类型: 依沃黄碱会经历多种类型的化学反应,包括:
氧化: 依沃黄碱可以被氧化形成不同的衍生物,具体取决于所使用的氧化剂。
还原: 还原反应可以改变依沃黄碱中存在的官能团,导致不同的产物。
取代: 依沃黄碱可以参与取代反应,其中特定的原子或基团被其他原子或基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应可能涉及在特定条件下使用卤素或亲核试剂。
主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羟基化衍生物,而还原则可以产生脱氧化合物。
科学研究应用
Anticancer Activity
Evoxanthine has been extensively studied for its potential as an anticancer agent. The following table summarizes key findings from various studies:
This compound demonstrated a capacity to enhance the effectiveness of standard chemotherapeutic agents like doxorubicin by reversing multidrug resistance in cancer cells. The compound's ability to modulate the expression of P-glycoprotein (a key player in drug resistance) was particularly notable .
Antimalarial Properties
This compound's antimalarial effects have been attributed to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Research indicates that this compound disrupts the metabolic processes within the parasite, leading to its death .
Key findings include:
- Mechanism : Inhibition of metabolic pathways crucial for parasite survival.
- Comparative Efficacy : Studies show that this compound exhibits comparable efficacy to established antimalarial drugs, making it a candidate for further development in malaria treatment.
Pharmaceutical Development
This compound serves as a reference compound in alkaloid chemistry, facilitating the development of new synthetic methodologies aimed at producing novel therapeutic agents . Its unique structural features make it an attractive target for drug design.
Agricultural Applications
Due to its bioactive properties, this compound is being explored for potential use as a natural pesticide. Its effectiveness against certain pests could provide an environmentally friendly alternative to synthetic pesticides .
Case Study 1: Anticancer Efficacy
A study conducted on L5178 mouse lymphoma cells revealed that this compound significantly increased intracellular drug accumulation by inhibiting P-glycoprotein activity. This resulted in enhanced sensitivity to doxorubicin treatment, highlighting its potential role in overcoming drug resistance in cancer therapy .
Case Study 2: Antimalarial Action
In vitro assays demonstrated that this compound effectively inhibited Plasmodium falciparum growth at low concentrations, showcasing its potential as a lead compound for developing new antimalarial drugs .
作用机制
依沃黄碱通过多种分子靶点和途径发挥作用。其抗疟疾活性归因于其抑制恶性疟原虫生长的能力,恶性疟原虫是引起疟疾的寄生虫。 该化合物会干扰寄生虫的代谢过程,导致其死亡 .
在抗癌活性方面,依沃黄碱通过诱导凋亡(程序性细胞死亡)和抑制细胞分裂来降低癌细胞的增殖。 它靶向参与细胞生长和存活的多个途径,使其对敏感和耐药性癌细胞系都有效 .
相似化合物的比较
依沃黄碱在结构上与其他吖啶酮生物碱相似,例如:
- 黄檀碱
- 美利可皮定
- 高草碱
独特性: 使依沃黄碱与这些类似化合物区别开来的是其独特的抗疟疾和抗癌活性的组合。 虽然其他吖啶酮生物碱可能表现出其中一种特性,但依沃黄碱的双重活性使其成为科学研究和潜在治疗应用的特别有价值的化合物 .
生物活性
Evoxanthine is a naturally occurring compound belonging to the class of acridone alkaloids. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
This compound is characterized by its unique acridone structure, which contributes to its biological properties. The basic structure can be represented as follows:
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Properties
- Antimalarial Activity
- Antibacterial Effects
- Multidrug Resistance Reversal
Anticancer Properties
Research has shown that this compound possesses significant anticancer effects. A study evaluated its potential in reversing multidrug resistance (MDR) in human P-glycoprotein (Pgp) transfected L5178 mouse lymphoma cells. The results indicated that this compound increased the accumulation of rhodamine-123, a fluorescent dye used to assess drug accumulation in cells. This suggests its potential as a Pgp inhibitor, enhancing the efficacy of conventional chemotherapeutics like doxorubicin.
Table 1: IC50 Values for this compound and Related Compounds
Compound | IC50 (μM) | Interaction with Doxorubicin |
---|---|---|
This compound | 33.97 | Addition |
Gravacridonediol | 43.65 | Synergism |
Arborinine | 69.57 | Addition |
Antimalarial Activity
This compound has also been tested for its antimalarial properties. In a study conducted by Khalid et al., it was found to have an IC50 value of 67.6 μg/ml against Plasmodium falciparum, indicating moderate activity against malaria parasites .
Antibacterial Effects
The antibacterial activity of this compound was assessed in various studies focusing on its effectiveness against different bacterial strains. It has shown promising results against several pathogens, highlighting its potential as an antimicrobial agent.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 64 μg/ml |
Staphylococcus aureus | 32 μg/ml |
Mycobacterium tuberculosis | 128 μg/ml |
Case Studies and Research Findings
- Study on Multidrug Resistance : A detailed investigation into the ability of this compound to reverse MDR was conducted using flow cytometry to analyze apoptosis in treated lymphoma cells. The study revealed that treatment with this compound significantly increased late apoptosis markers, indicating its potential as an adjunct therapy in cancer treatment .
- Antimalarial Efficacy : In vitro assays demonstrated that this compound inhibited the growth of Plasmodium falciparum effectively, providing a basis for further exploration into its use as an antimalarial drug .
- Synergistic Effects with Doxorubicin : The combination of this compound with doxorubicin showed enhanced antiproliferative effects, suggesting that it may serve as a valuable co-treatment option in cancer therapy .
常见问题
Q. Basic: What spectroscopic and chromatographic techniques are essential for characterizing Evoxanthine’s molecular structure and purity?
This compound’s structural elucidation and purity validation require a combination of nuclear magnetic resonance (NMR) for functional group identification, high-performance liquid chromatography (HPLC) for purity assessment (>95% as per standards), and mass spectrometry (MS) for molecular weight confirmation (283.3 g/mol). UV-Vis spectroscopy can corroborate its chromophoric furoacridone backbone. Researchers should cross-reference spectral data with literature, particularly Hughes & Neill’s foundational work . For reproducibility, detailed protocols for solvent systems (e.g., methanol, DMSO) and instrument parameters must be included in supplementary materials, adhering to chemistry journal guidelines .
Q. Advanced: How can contradictory cytotoxicity data for this compound across cancer cell lines be systematically resolved?
Contradictions in cytotoxicity data (e.g., varying IC50 values) often stem from differences in cell line biology, assay conditions, or compound stability. A robust approach includes:
- Standardized bioassays : Use identical cell culture conditions (e.g., passage number, media) and positive/negative controls.
- Dose-response validation : Replicate studies with purified this compound batches to rule out impurities.
- Meta-analysis : Compare data against published studies (e.g., Kuete et al.’s phytomedicinal research ) while accounting for methodological variability.
- Mechanistic studies : Pair cytotoxicity assays with transcriptomic profiling to identify target pathways. Contradictions should be framed as opportunities to explore context-dependent bioactivity .
Q. Basic: What are the recommended protocols for isolating this compound from Evodia xanthoxyloides while preserving bioactivity?
Isolation protocols should prioritize cold extraction (e.g., using ethanol or methanol) to prevent thermal degradation of labile alkaloids. Follow these steps:
Plant material authentication : Voucher specimens must be deposited in herbariums to ensure species accuracy.
Column chromatography : Use silica gel or Sephadex LH-20 with gradient elution (hexane:ethyl acetate → methanol).
Bioactivity-guided fractionation : Screen fractions for antimicrobial activity (e.g., against E. coli or B. subtilis) to identify this compound-rich pools .
Crystallization : Recrystallize from ethanol for purity. Document solvent ratios and temperatures in supplementary files .
Q. Advanced: What computational strategies can predict this compound’s pharmacokinetic properties and drug-likeness?
In silico methods are critical for prioritizing this compound derivatives:
- Molecular docking : Screen against bacterial targets (e.g., DNA gyrase) to rationalize antimicrobial mechanisms.
- ADMET prediction : Use tools like SwissADME to assess absorption, metabolism, and toxicity.
- QSAR modeling : Correlate structural features (e.g., substituents on the furoacridone core) with bioactivity. Validate predictions with in vitro permeability assays (e.g., Caco-2 models). Ensure transparency by sharing computational parameters and validation metrics .
Q. Basic: How should researchers address discrepancies in this compound’s reported solubility across studies?
Solubility variations often arise from solvent polarity differences. To standardize reporting:
- Specify solvents : Note whether DMSO, ethanol, or aqueous buffers were used.
- Quantitative methods : Use nephelometry or HPLC to measure saturation points.
- Temperature control : Document experimental temperatures (e.g., 25°C vs. 37°C). Cross-check with physicochemical databases (e.g., PubChem) and original isolation studies .
Q. Advanced: What experimental designs are optimal for elucidating this compound’s dual antimicrobial and anticancer mechanisms?
A multi-omics approach is recommended:
Transcriptomics : RNA-seq to identify genes modulated in bacterial (e.g., E. coli) or cancer cells post-treatment.
Proteomics : SILAC labeling to quantify target proteins (e.g., apoptosis regulators).
Metabolomics : NMR-based profiling to track metabolic pathway disruptions.
Structural biology : Co-crystallize this compound with putative targets (e.g., topoisomerases) for mechanistic insights. Integrate findings with pathway enrichment tools (e.g., STRING) and validate via knockout models .
Q. Basic: What ethical and documentation standards apply to this compound research involving natural product sourcing?
- Ethical sourcing : Comply with the Nagoya Protocol for plant material collection.
- Data transparency : Publish raw spectral data (NMR, MS) and bioassay results in repositories like Zenodo.
- Ethics statements : Disclose institutional review board approvals for studies involving animal/human tissues .
Q. Advanced: How can researchers reconcile this compound’s in vitro bioactivity with limited in vivo efficacy?
Address this translational gap through:
- Pharmacokinetic optimization : Use nanoformulations (e.g., liposomes) to enhance bioavailability.
- Animal models : Test in immunocompetent models (e.g., murine sepsis) with dose-ranging studies.
- Biomarker analysis : Monitor plasma levels and tissue distribution via LC-MS/MS. Compare results with pharmacokinetic simulations to refine dosing regimens .
Q. Basic: What are the critical steps for synthesizing this compound analogs to explore structure-activity relationships (SAR)?
Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at C-3 or C-7 positions.
Stereochemical control : Use chiral catalysts for enantioselective synthesis.
Bioisosteric replacement : Swap the furoacridone ring with heterocycles (e.g., indole).
Parallel screening : Test analogs against Gram-negative/positive panels and cancer cells. Purity must exceed 95% (HPLC), with full spectroscopic characterization .
Q. Advanced: How should interdisciplinary teams collaborate to accelerate this compound’s translation into clinical trials?
- Role delineation : Chemists focus on synthesis/purification; biologists handle in vivo models; computational experts conduct docking/ADMET.
- Data integration : Use platforms like KNIME to merge omics datasets.
- Preclinical dossier : Compile FDA-required toxicity, stability, and manufacturing data. Reference collaborative frameworks from journals like Medicinal Chemistry Research .
属性
IUPAC Name |
11-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-17-10-6-4-3-5-9(10)14(18)13-11(17)7-12-15(16(13)19-2)21-8-20-12/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBVHYNIDQSMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C4=C(C=C31)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324839 | |
Record name | EVOXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-82-7 | |
Record name | 11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EVOXANTHINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | EVOXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。